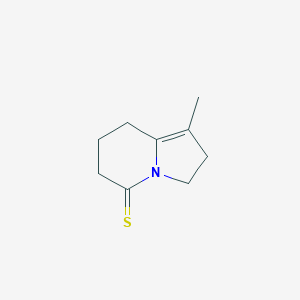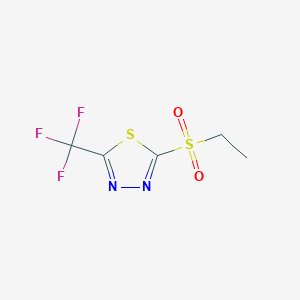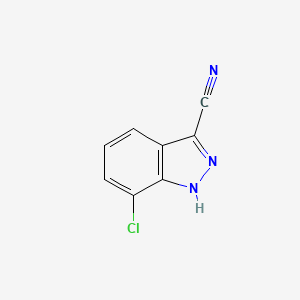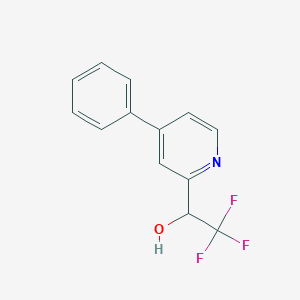
2,2,2-Trifluoro-1-(4-phenylpyridin-2-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 g/mol It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a pyridinyl group attached to an ethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol typically involves the reaction of 4-phenylpyridine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone or trifluoroacetaldehyde derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(4-phenylpyridin-2-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to act as a competitive inhibitor of yeast alcohol dehydrogenase by binding to the active site of the enzyme and preventing the normal substrate from accessing the site . This interaction can be studied using techniques such as enzyme kinetics and crystallography to determine the inhibition constant and the structural basis of inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
- 2,2,2-Trifluoro-1-phenylethylamine
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(3-furyl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol is unique due to the presence of both a trifluoromethyl group and a pyridinyl group, which confer distinct chemical properties such as increased lipophilicity and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C13H10F3NO |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-phenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12(18)11-8-10(6-7-17-11)9-4-2-1-3-5-9/h1-8,12,18H |
Clé InChI |
JBLUBYPBRYIOOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


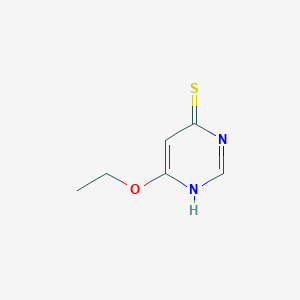
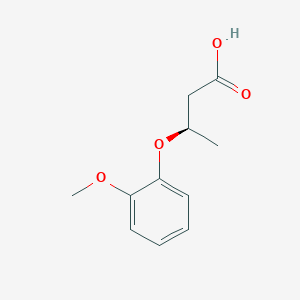
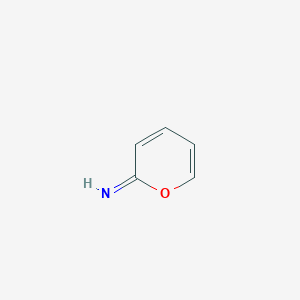

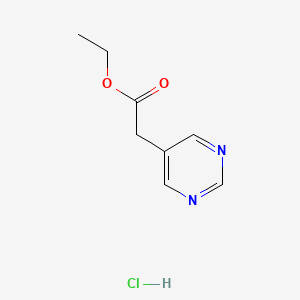
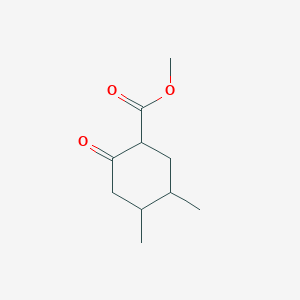
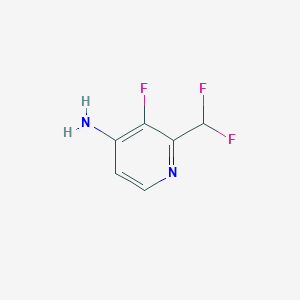
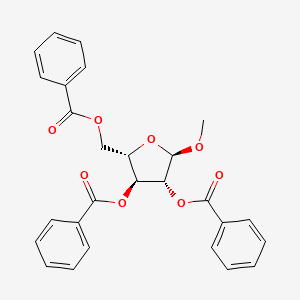
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
